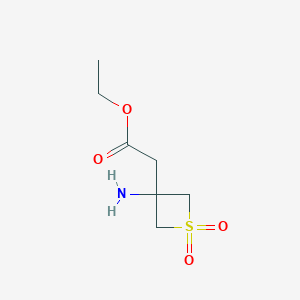
Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate
Vue d'ensemble
Description
Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate is a chemical compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate typically involves the reaction of ethyl bromoacetate with a suitable thietane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.
Applications De Recherche Scientifique
Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing heterocycles.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thietane ring and the sulfone group are key structural features that enable these interactions. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (3-amino-3-thietanyl)acetate: Lacks the sulfone group, which may result in different reactivity and biological activity.
Ethyl (3-amino-1,1-dioxido-3-thietanyl)propanoate: Similar structure but with a different alkyl chain length, which can affect its properties.
Uniqueness
Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate is unique due to the presence of both the thietane ring and the sulfone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
ethyl 2-(3-amino-1,1-dioxothietan-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-2-12-6(9)3-7(8)4-13(10,11)5-7/h2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEMWVFCEZMBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CS(=O)(=O)C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
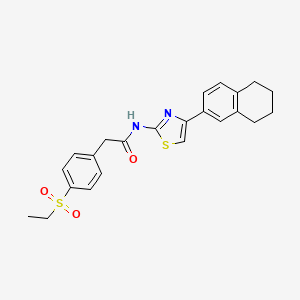
![N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2483139.png)
![5-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2483141.png)
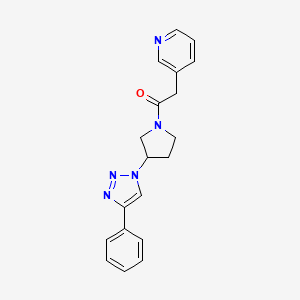

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2483146.png)
![2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2483147.png)
![(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2483148.png)
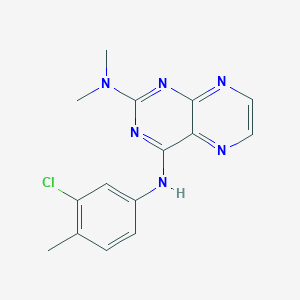
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2483151.png)
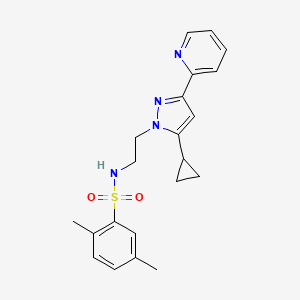


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2483161.png)
